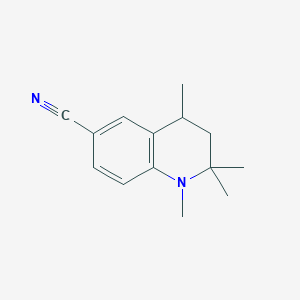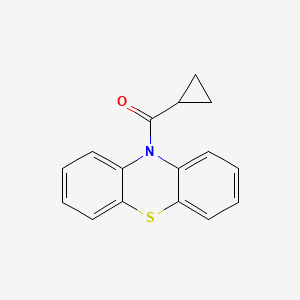![molecular formula C25H21ClN4O2 B11032227 2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11032227.png)
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound with a unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione typically involves multi-step reactions. These reactions often start with simpler precursors and involve the formation of multiple rings and functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization of linear precursors.
Substitution Reactions: Introduction of the 4-chlorophenyl and piperidin-1-yl groups through nucleophilic substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of specific atoms to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
相似化合物的比较
Similar Compounds
- 2-chloro-6-oxa-9,11,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,12,14,16-hexaene
- 1-(4-fluorophenyl)-4-[(2S,8S)-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one
Uniqueness
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is unique due to its specific combination of functional groups and tetracyclic structure
属性
分子式 |
C25H21ClN4O2 |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C25H21ClN4O2/c26-15-10-8-14(9-11-15)18-19-21(16-6-2-3-7-17(16)22(19)31)27-23-20(18)24(32)29-25(28-23)30-12-4-1-5-13-30/h2-3,6-11,18H,1,4-5,12-13H2,(H2,27,28,29,32) |
InChI 键 |
ZIYOACVARVRGBS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC3=C(C(C4=C(N3)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-amino-2-oxo-N-[4-(propan-2-yl)phenyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11032163.png)
![2-chloro-N-{(E)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide](/img/structure/B11032167.png)
![1-[2,2-Dimethyl-4-({[5-(4-pyridyl)-1,3,4-oxadiazol-2-YL]sulfanyl}methyl)-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11032170.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11032173.png)
![2-methyl-N,4-bis(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11032176.png)
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11032180.png)
![1-(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B11032183.png)
![ethyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11032188.png)

![4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032200.png)
![3-(4-Chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11032205.png)
![Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11032211.png)
![ethyl 4-[3-(2-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11032222.png)
